Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate

Chiral resolution Enantiomeric purity Medchem building blocks

Source the definitive (1R,5R)-configured 3‑azabicyclo[3.2.0]heptane scaffold in enantiopure, Boc‑protected form. Unlike the racemate (CAS 171906‑66‑4) or regioisomeric 6‑ylmethyl analog, this single enantiomer delivers consistent diastereomeric ratios, preserves stereochemical integrity in downstream APIs, and aligns with ‘escape from flatland’ strategies. Supplied as a research chemical at ≥95% purity, it enables reproducible SAR studies and serves as a chiral HPLC retention‑time marker when paired with its racemate.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 2418593-89-0
Cat. No. B2878987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate
CAS2418593-89-0
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC12CCC1CNC2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(12)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12+/m0/s1
InChIKeySRIHMDKPBXOVAD-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑Butyl N‑[[(1R,5R)‑3‑azabicyclo[3.2.0]heptan‑1‑yl]methyl]carbamate (CAS 2418593‑89‑0): Procurement‑Grade Identity for Chiral Research


Tert‑butyl N‑[[(1R,5R)‑3‑azabicyclo[3.2.0]heptan‑1‑yl]methyl]carbamate (CAS 2418593‑89‑0) is a single‑enantiomer, Boc‑protected 3‑azabicyclo[3.2.0]heptane building block. Its rigid bicyclic cage and defined (1R,5R) stereochemistry make it a candidate for introducing conformational constraint into drug‑like molecules [REFS‑1]. The compound is supplied as a research chemical with a typical purity of ≥95% [REFS‑2].

Why Racemic or Regioisomeric 3‑Azabicyclo[3.2.0]heptane Carbamates Cannot Substitute for the (1R,5R) Enantiomer in Chiral Synthesis


The (1R,5R) configuration defines the spatial orientation of the aminomethyl and Boc‑amine vectors on the cyclobutane‑pyrrolidine fused ring. Replacing this single enantiomer with its racemate (CAS 171906‑66‑4) or with regioisomers such as the 6‑ylmethyl analog introduces a different or broader stereochemical profile that can alter diastereomeric ratios in downstream reactions and compromise the enantiopurity of final active pharmaceutical ingredients [REFS‑1]. In fragment‑based drug discovery, specific stereochemistry is often critical for target binding, and substitution without stereochemical control negates structure‑activity relationship reproducibility [REFS‑2].

Quantitative Differentiation of Tert‑Butyl N‑[[(1R,5R)‑3‑azabicyclo[3.2.0]heptan‑1‑yl]methyl]carbamate Against Its Closest Analogs


Stereochemical Identity: Enantiomeric Purity vs. Racemic Mixture

The target compound is supplied as a single (1R,5R) enantiomer, whereas the closest commercial analog (CAS 171906‑66‑4) is the racemic mixture [REFS‑1]. Quantitative enantiomeric excess (ee) data for the target compound was not available from primary literature at the time of analysis; vendor specifications indicate a purity of ≥95% but do not separately report ee [REFS‑2].

Chiral resolution Enantiomeric purity Medchem building blocks

Constitutional Isomer Differentiation: Bridgehead vs. off‑Bridgehead Substitution

The aminomethyl substituent is attached at the bridgehead (1‑position) of the 3‑azabicyclo[3.2.0]heptane core. The closest constitutional isomer, tert‑butyl N‑(3‑azabicyclo[3.2.0]heptan‑6‑ylmethyl)carbamate, places the substituent at a non‑bridgehead position, altering the spatial trajectory and distance between the amine and the carbamate [REFS‑1]. No quantitative comparative data (e.g., X‑ray, NMR coupling constants, or biological activity) were located for these specific isomers.

Constitutional isomerism Azabicycloheptane SAR Spatial orientation

Recommended Application Scenarios for Tert‑Butyl N‑[[(1R,5R)‑3‑azabicyclo[3.2.0]heptan‑1‑yl]methyl]carbamate Based on Available Evidence


Asymmetric Synthesis of Conformationally Constrained Dopamine Receptor Ligands

The (1R,5R) scaffold can be used to generate chiral, rigid analogs of dopaminergic pharmacophores, where the stereochemistry is predicted to influence D2/D3 receptor selectivity [REFS‑1]. The chemoenzymatic resolution approach described for related 3‑azabicyclo[3.2.0]heptanes demonstrates the feasibility of obtaining enantiopure intermediates for this target class [REFS‑1].

Fragment‑Based Drug Discovery Requiring sp³‑Rich, Chiral Building Blocks

The compound introduces a defined three‑dimensional shape and a single enantiomeric form, aligning with the ‘escape from flatland’ paradigm that favors sp³‑rich fragments to improve clinical success [REFS‑2]. Its Boc‑protected amine allows straightforward deprotection and subsequent diversification in fragment libraries.

Internal Reference Standard for Chiral HPLC Method Development

When paired with its racemate (CAS 171906‑66‑4), the single enantiomer can serve as a retention‑time marker to develop or validate chiral chromatographic methods, although the lack of published ee values necessitates in‑house verification [REFS‑1].

Quote Request

Request a Quote for Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.